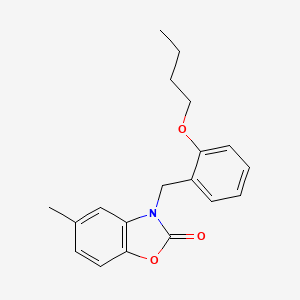

3-(2-butoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one

Description

3-(2-Butoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one is a benzoxazolone derivative characterized by a 1,3-benzoxazol-2(3H)-one core substituted at the 3-position with a 2-butoxybenzyl group and at the 5-position with a methyl group. Benzoxazolones are heterocyclic compounds with a fused benzene and oxazole ring, often modified to enhance biological activity or physicochemical properties. The 2-butoxybenzyl substituent introduces a hydrophobic chain, likely increasing lipophilicity (logP ~4–5 estimated), while the methyl group at position 5 contributes to steric and electronic modulation. Such structural features are critical in drug design, particularly for antimicrobial or cytotoxic agents, where substituent bulk and polarity influence target binding and pharmacokinetics .

Properties

IUPAC Name |

3-[(2-butoxyphenyl)methyl]-5-methyl-1,3-benzoxazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-3-4-11-22-17-8-6-5-7-15(17)13-20-16-12-14(2)9-10-18(16)23-19(20)21/h5-10,12H,3-4,11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRNDJKQCWIBOHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC=C1CN2C3=C(C=CC(=C3)C)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-butoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one typically involves the condensation of 2-butoxybenzaldehyde with 2-amino-5-methylphenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the benzoxazole ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-butoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(2-butoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-butoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Bioactivity: Piperazinyl derivatives (e.g., C₁₉H₂₁FN₃O₂) exhibit antioxidant and cytotoxic activities due to their hydrogen-bonding capacity and nitrogen-rich pharmacophores . In contrast, bromophenoxyethyl analogs may prioritize antimicrobial action via halogen-mediated interactions .

Crystallographic and Spectroscopic Data

- Crystallography : Piperazinyl derivatives (e.g., C₁₉H₂₁FN₃O₂) were characterized by IR peaks at 1757 cm⁻¹ (C=O stretch) and 802 cm⁻¹ (aromatic C-H bend), consistent with benzoxazolone cores .

- Thermal Stability: Melting points for piperazinyl analogs (~160°C) suggest moderate stability, while bromophenoxyethyl derivatives may exhibit higher melting points due to halogen packing effects .

Biological Activity

3-(2-butoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one is a synthetic organic compound belonging to the benzoxazole family. This compound is characterized by a unique structure that includes a butoxybenzyl group and a methyl group attached to the benzoxazole core. Benzoxazoles are known for their diverse biological activities, making this compound a subject of interest in medicinal chemistry.

- IUPAC Name : 3-[(2-butoxyphenyl)methyl]-5-methyl-1,3-benzoxazol-2-one

- Molecular Formula : C19H21NO3

- Molecular Weight : 321.38 g/mol

- CAS Number : 638142-38-8

Synthesis

The synthesis of this compound typically involves:

- Condensation Reaction : Combining 2-butoxybenzaldehyde with 2-amino-5-methylphenol in the presence of a catalyst.

- Cyclization : The intermediate formed is cyclized to create the benzoxazole structure.

- Purification : Techniques like recrystallization or chromatography are used to purify the final product.

Antimicrobial Properties

Research indicates that compounds within the benzoxazole family exhibit significant antimicrobial activity. The biological activity of this compound has been evaluated against various bacterial and fungal strains.

Case Study: Antimicrobial Assays

In vitro studies have demonstrated that this compound shows promising activity against:

- Bacteria : Staphylococcus aureus and Escherichia coli.

- Fungi : Candida albicans and Aspergillus niger.

The Minimum Inhibitory Concentration (MIC) values for these pathogens were found to be in the range of 20–50 µg/mL, indicating moderate to strong antimicrobial efficacy.

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays on human cancer cell lines.

In Vitro Cytotoxicity Testing

A study assessed the compound's cytotoxic effects on several cancer cell lines including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

Results indicated that the compound exhibited IC50 values ranging from 15–30 µM, suggesting it has potential as an anticancer agent. The mechanism of action appears to involve apoptosis induction in cancer cells, as evidenced by increased annexin V staining in treated cells.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation.

- Receptor Modulation : The compound could modulate receptor activity related to apoptosis and cell survival pathways.

Research Findings Summary

| Biological Activity | Target Organisms/Cells | IC50/MIC Values |

|---|---|---|

| Antimicrobial | S. aureus, E. coli | 20–50 µg/mL |

| C. albicans, A. niger | ||

| Anticancer | HeLa | 15 µM |

| MCF-7 | 30 µM |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(2-butoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one and its structural analogs?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, refluxing 5-methyl-1,3-benzoxazol-2(3H)-one with 2-butoxybenzyl chloride in acetonitrile at 60°C for 3 hours, followed by recrystallization from ethanol. Key intermediates like azide derivatives (e.g., 5-azido analogs) are prepared using sodium azide and zinc chloride in dimethylformamide . Characterization involves TLC (hexane:ethyl acetate, 3:2), UV/IR spectroscopy, and mass spectrometry.

Q. How is the purity and structural integrity of synthesized derivatives validated?

- Methodological Answer : Purity is confirmed via TLC (retention factor analysis) and melting point determination. Structural confirmation employs H NMR and C NMR to verify substituent positions, while IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1750 cm). Mass spectrometry provides molecular ion peaks and fragmentation patterns .

Q. What in vitro assays are used to evaluate antimicrobial activity?

- Methodological Answer : Broth microdilution assays determine minimum inhibitory concentrations (MICs) against Gram-positive bacteria (e.g., Micrococcus luteus) and fungi. Compounds are tested at concentrations ranging from 3.125 to 100 µg/mL, with activity compared to standard antibiotics like ampicillin .

Advanced Research Questions

Q. How can reaction yields be optimized for sensitive intermediates like 5-azido derivatives?

- Methodological Answer : Yield optimization involves inert atmosphere conditions (e.g., nitrogen), controlled addition of sodium azide to avoid exothermic side reactions, and catalytic ZnCl to accelerate azide formation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity .

Q. What strategies resolve crystallographic challenges in determining the compound’s structure?

- Methodological Answer : For twinned or high-resolution data, use SHELXL for refinement with restraints on bond lengths/angles. SHELXE assists in experimental phasing for macromolecular complexes. ORTEP-3 generates graphical representations of thermal ellipsoids to validate atomic positions .

Q. How is structure-activity relationship (SAR) analysis conducted for antimicrobial derivatives?

- Methodological Answer : Introduce substituents (e.g., triazoles, thiazoles) at the 5-position of the benzoxazolone core and compare MICs. Molecular docking (e.g., AutoDock Vina) predicts binding to bacterial targets like dihydrofolate reductase. QSAR models correlate logP values (from reversed-phase HPTLC) with bioactivity .

Q. What computational tools support crystallographic data analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.